2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride
Overview
Description
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride (TMTHA-HCl) is an organic compound that belongs to the family of tetramethyl tetrahydrofuran (TTHF) compounds. It is a white crystalline solid with a melting point of 204-205 °C and a solubility of 0.2 g/mL in water. TMTHA-HCl has been widely studied due to its unique properties and potential applications.
Scientific Research Applications
Solvent Use in Organic Synthesis
The compound is known for its solvent properties, particularly in organic synthesis. It can replace traditional solvents like toluene and tetrahydrofuran (THF) due to its non-polar nature and stability against peroxide formation . This makes it an excellent choice for reactions that are sensitive to peroxides or require a non-polar environment.
NMR Spectroscopy
In the field of analytical chemistry, specifically nuclear magnetic resonance (NMR) spectroscopy, this compound is used as a reference or solvent. Its unique chemical shifts can help in the identification and analysis of other compounds .
Chemical Synthesis
This compound serves as a reagent in chemical synthesis. Its reactivity with various organic molecules allows for the creation of complex compounds, particularly in the development of pharmaceuticals and agrochemicals .
Photolysis Research
The compound undergoes photolysis under UV light, making it a subject of interest in environmental chemistry studies. The products of its photolysis can be analyzed to understand the breakdown of similar compounds in natural settings .
Green Chemistry
It has been identified as a safer, bio-based alternative to traditional solvents. Its production and use align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes .
Material Science
In material science, this compound is used in the synthesis of polymers and resins. Its ability to react with various monomers makes it a valuable tool in creating new materials with desired properties .
Catalysis
The compound can act as a ligand in catalysis, influencing the rate and selectivity of chemical reactions. This application is crucial in industrial processes where efficiency and precision are paramount .
Fluorination Reactions
It is used in fluorination reactions to introduce fluorine atoms into organic molecules. This is particularly useful in the pharmaceutical industry, where fluorinated compounds often have enhanced biological activity .
properties
IUPAC Name |
2,2,5,5-tetramethyloxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(2)5-6(9)8(3,4)10-7;/h6H,5,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCGRGWYULYCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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